REACTION_CXSMILES
|
[C:1]([OH:22])(=O)[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14]=[CH:15][CH2:16][CH:17]=[CH:18][CH2:19][CH3:20].C(Cl)(=O)C([Cl:26])=O>C(Cl)(Cl)Cl>[C:1]([Cl:26])(=[O:22])[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14]=[CH:15][CH2:16][CH:17]=[CH:18][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
605 mg
|
Type
|
reactant
|
Smiles
|
C(CCCC=CCC=CCC=CCC=CCC=CCC)(=O)O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
From the reaction mixture were removed the chloroform
|
Type
|
DISTILLATION
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Details
|
the remaining oxalyl chloride by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC=CCC=CCC=CCC=CCC=CCC)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |